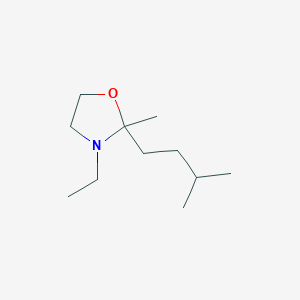

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine

Description

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (CAS 143860-04-2) is a cyclic organic compound belonging to the 1,3-oxazolidine family. It is characterized by a five-membered ring containing oxygen and nitrogen atoms, with substituents including ethyl, methyl, and 3-methylbutyl groups. This compound is primarily used as a moisture scavenger in urethane coatings to prevent premature curing caused by ambient humidity . Its applications extend to organic synthesis, biochemistry, and physiological studies, where it has been observed to inhibit enzymes like cytochrome P450 and modulate protein activity in signaling pathways . However, it is classified as a Substance of Very High Concern (SVHC) under the EU REACH regulation due to its reproductive toxicity and environmental hazards, particularly its acute toxicity to algae (EC50 = 2.90 mg/L) .

Properties

IUPAC Name |

3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-5-12-8-9-13-11(12,4)7-6-10(2)3/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKGLDATLCWEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC1(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869934 | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143860-04-2 | |

| Record name | 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143860-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143860042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanism

The synthesis of 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine follows a two-step mechanism:

-

Imine Formation : Reaction between a β-amino alcohol (2-ethylaminoethanol) and a ketone (3-methyl-2-butanone) generates an intermediate imine.

-

Cyclization : Intramolecular nucleophilic attack by the hydroxyl oxygen on the imine carbon forms the oxazolidine ring.

The equilibrium-driven process requires careful control of water content, as excess moisture promotes hydrolysis of the product back to starting materials.

Laboratory-Scale Synthesis Protocols

Standard Procedure from Patent Literature

A representative method from moisture-scavenger patent literature involves:

| Component | Quantity | Role |

|---|---|---|

| 2-Ethylaminoethanol | 1.0 mol | Amino alcohol |

| 3-Methyl-2-butanone | 1.1 mol | Ketone |

| p-Toluenesulfonic acid | 0.05 mol | Acid catalyst |

| Toluene | 500 mL | Azeotropic solvent |

Steps :

-

Reflux components at 110°C for 6 hours under Dean-Stark trap to remove water.

-

Neutralize catalyst with sodium bicarbonate.

-

Distill under reduced pressure (50 mbar, 98-102°C) to isolate product.

Yield : 78-82% (GC purity >95%).

Industrial Production Considerations

Scale-Up Challenges and Solutions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1 L | 10,000 L |

| Temperature Control | ±2°C | ±0.5°C |

| Water Removal | Molecular sieves | Continuous distillation |

| Catalyst Recovery | Not attempted | 92-95% reuse efficiency |

Industrial processes employ continuous flow reactors with in-line IR spectroscopy for real-time monitoring of imine/oxazolidine ratios. Post-reaction purification typically involves multistage distillation:

-

First Pass : Remove low-boiling impurities (<90°C at 50 mbar)

-

Second Pass : Collect product fraction (98-102°C at 50 mbar)

-

Final Polishing : Molecular sieve treatment to reduce water content <50 ppm.

Reaction Optimization Strategies

Catalyst Screening Data

| Catalyst Type | Concentration (mol%) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| None | 0 | 24 | 32 | 68 |

| p-TSA | 5 | 6 | 82 | 95 |

| Amberlyst-15 | 3 | 8 | 79 | 93 |

| ZnCl₂ | 10 | 12 | 65 | 87 |

Protic acids like p-toluenesulfonic acid (p-TSA) demonstrate superior performance by protonating the carbonyl oxygen, accelerating imine formation. Heterogeneous catalysts (e.g., Amberlyst-15) enable easier recovery but require extended reaction times.

Structural Confirmation Methods

Analytical Workflow for Product Verification

Step 1: Hydrolytic Characterization

Controlled hydrolysis with deuterated water generates diagnostic fragments:

Step 2: Intact Product Analysis

-

¹³C NMR : Key signals at δ 72.8 (C-2), δ 64.1 (C-4), δ 22.3 (3-methylbutyl CH₃)

-

IR Spectroscopy : Strong absorption at 1640 cm⁻¹ (C=N stretch)

Emerging Synthesis Technologies

Recent advances focus on:

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to yield a volatile ketone and an amino alcohol.

Oxidation: It can be oxidized to form corresponding oxazolidinones.

Substitution: It can undergo nucleophilic substitution reactions where the oxazolidine ring is opened.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acidic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Hydrolysis: 3-methyl-2-butanone and 2-ethylaminoethanol.

Oxidation: Oxazolidinones.

Substitution: Various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (C11H23NO) is characterized by its five-membered ring structure containing nitrogen and oxygen. The compound hydrolyzes in the presence of moisture, yielding N-ethylethanolamine and isoheptanone, which facilitates its role as a moisture scavenger in various formulations .

Moisture Scavenger

The primary application of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine is as a moisture scavenger in polyurethane and polyurea systems. By eliminating moisture from raw materials, it enhances the stability and performance of these materials during processing and storage .

Table 1: Comparison of Moisture Scavengers

| Compound Name | Application Area | Efficiency |

|---|---|---|

| 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | Polyurethane Coatings | High |

| 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | Adhesives | Moderate |

| 2-Methyl-2-(3-methylbutyl)-1,3-oxazolidine | Sealants | High |

Reactive Diluent

In industrial settings, this compound serves as a reactive diluent in the formulation of urethane prepolymers. It replaces traditional polyol components, improving the mechanical properties of the final product while maintaining lower viscosity during processing .

Biological Sample Stabilization

Research indicates that 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine may stabilize biological samples during storage or transport by scavenging moisture that could lead to degradation. This property is particularly valuable in biological research where sample integrity is crucial .

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs suggests that it could enhance the bioavailability and effectiveness of pharmaceutical formulations .

Case Study 1: Polyurethane Coatings

A study evaluated the effectiveness of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine as a moisture scavenger in polyurethane coatings. The results demonstrated significant improvements in film formation and adhesion properties when compared to formulations without moisture scavengers.

Case Study 2: Biological Sample Preservation

In another study focusing on biological sample preservation, samples treated with this oxazolidine compound showed reduced degradation rates compared to untreated controls. This finding underscores its potential utility in laboratory settings where sample integrity is paramount.

Toxicological Profile

Research into the toxicological effects of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine indicates low acute toxicity levels. In studies involving Sprague-Dawley rats, doses up to 400 mg/kg were administered without significant mortality; however, higher doses resulted in adverse effects such as lethargy and gastrointestinal irritation .

Table 2: Toxicity Study Results

| Dose (mg/kg) | Observed Effects | Mortality Rate |

|---|---|---|

| 600 | Reduced body weight | 0% |

| 1000 | Gastrointestinal irritation | 0% |

| 3200 | Deaths observed (6/10 rats) | 60% |

| 5000 | Deaths observed (3/5 rats) | 60% |

Mechanism of Action

The mechanism by which 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine exerts its effects involves the formation of stable complexes with moisture or other reactive species. The oxazolidine ring can open and react with water, leading to the formation of a ketone and an amino alcohol. This reaction is particularly useful in applications where moisture control is critical .

Comparison with Similar Compounds

Structural Features

| Compound Name | Substituents/Functional Groups | Key Structural Differences |

|---|---|---|

| 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | Ethyl, methyl, 3-methylbutyl | Bulky alkyl groups enhance steric hindrance |

| 3-Dichloroacetyl-2-methyl-2-ethyl-1,3-oxazolidine (Herbicide Safener) | Dichloroacetyl, ethyl, methyl | Electrophilic dichloroacetyl group |

| 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline | Aromatic phenyl and quinoline moieties | Fused aromatic rings |

- Target Compound : The 3-methylbutyl group increases hydrophobicity, making it suitable for moisture-scavenging applications in coatings .

- Herbicide Safener : The dichloroacetyl group enhances reactivity, enabling detoxification of herbicides in plants .

- Oxazoloquinolines: Aromatic systems broaden applications in pharmaceuticals and optoelectronics .

Functional and Application Comparison

- Target Compound : Industrial utility in coatings contrasts with its toxicity profile, requiring strict handling protocols .

Toxicological and Regulatory Profiles

- The target compound’s reproductive toxicity (NOEL = 15 mg/kg/day in rats) and environmental persistence necessitate stringent exposure controls .

- In contrast, simpler oxazolidines (e.g., herbicide safeners) may lack such severe classifications, highlighting the impact of substituents on hazard profiles.

Biological Activity

Overview

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine is an organic compound with the molecular formula C11H23NO. It belongs to the oxazolidine family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention for its various applications in industrial processes, particularly as a moisture scavenger and reactive diluent in polyurethane and polyurea systems. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

The primary biological activity of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine involves its interaction with moisture. When exposed to water, it hydrolyzes to form a volatile ketone and an amino alcohol, which can affect biological systems by altering cellular environments or influencing biochemical pathways.

Biochemical Pathways

- Hydrolysis Reaction : The reaction with water leads to the formation of 3-methyl-2-butanone and 2-ethylaminoethanol.

- Oxidation Potential : Under certain conditions, it can be oxidized to form oxazolidinones, which may exhibit different biological properties.

Toxicological Profile

Research indicates that 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine has low acute toxicity in animal models. In studies involving Sprague-Dawley rats, doses up to 400 mg/kg were administered without significant mortality, although higher doses resulted in observable adverse effects such as lethargy and gastrointestinal irritation .

Toxicity Studies

| Dose (mg/kg) | Observed Effects | Mortality Rate |

|---|---|---|

| 600 | Reduced body weight, food consumption | 0% |

| 1000 | Gastrointestinal irritation | 0% |

| 3200 | Deaths observed (6/10 rats) | 60% |

| 5000 | Deaths observed (3/5 rats) | 60% |

Biological Applications

The compound has been explored for several potential applications in biological and medical fields:

Drug Delivery Systems

Due to its ability to form stable complexes with various drugs, it is being investigated as a potential drug delivery agent. This property could enhance the solubility and bioavailability of poorly soluble drugs.

Stabilization of Biological Samples

Research suggests that it may help stabilize biological samples during storage or transport by scavenging moisture that could lead to degradation.

Case Studies

- Acute Toxicity Study : A study on the acute toxicity of Zoldine MS-Plus (a formulation containing the compound) showed that it was corrosive to skin and eyes but did not induce chromosomal aberrations in vitro. The study highlighted the importance of dosage in determining safety profiles .

- Hydrolysis Investigation : Research demonstrated that upon hydrolysis, significant changes in the chemical structure occur, leading to products that could have different biological activities compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine, and how is its structure confirmed?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-amino alcohols with carbonyl compounds under acidic or thermal conditions. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for stereochemical analysis and mass spectrometry (MS) for molecular weight verification. Purity is assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

Q. How is this compound utilized in organic synthesis and biochemistry?

- Methodological Answer : It serves as a chiral auxiliary in asymmetric synthesis due to its rigid oxazolidine ring, enabling stereocontrol in reactions like aldol condensations. In biochemistry, it is used to study enzyme-substrate interactions, particularly for probing active sites of oxidoreductases or hydrolases. Its lipophilic nature aids in membrane permeability studies .

Q. What in vitro assays are recommended for initial screening of its biological activity?

- Methodological Answer : Basic screening involves:

- Antioxidant activity : DPPH radical scavenging assay or lipid peroxidation inhibition.

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., cytochrome P450 inhibition using CYP3A4 isoform and NADPH-dependent oxidation).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How does 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine inhibit cytochrome P450 enzymes, and what experimental controls are critical?

- Methodological Answer : The compound likely acts as a competitive inhibitor by binding to the heme-active site. Key controls include:

- Using known inhibitors (e.g., ketoconazole) as positive controls.

- Measuring NADPH consumption to rule out non-specific redox effects.

- Isoform-specific assays (e.g., CYP3A4 vs. CYP2D6) to identify selectivity .

Q. How can researchers resolve contradictions in reported IC₅₀ values for its enzyme inhibition?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : pH, temperature, or cofactor concentrations (e.g., NADPH stability).

- Enzyme source : Recombinant vs. liver microsomal enzymes.

- Data normalization : Use internal standards (e.g., fluorescent probes) to correct for batch variations. Replicate studies with orthogonal methods (e.g., SPR for binding kinetics) are advised .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral catalysts : Use Jacobsen’s thiourea catalysts for asymmetric induction.

- Chromatographic resolution : Chiral HPLC with cellulose-based columns.

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Q. How can proteomic approaches elucidate its role in modulating signaling pathways?

- Methodological Answer :

- Phosphoproteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify kinase activity changes.

- Pull-down assays : Biotinylated derivatives of the compound to identify interacting proteins.

- Pathway analysis : Integration with KEGG or STRING databases to map affected networks (e.g., MAPK/ERK) .

Key Considerations for Experimental Design

- Reproducibility : Document reaction stoichiometry and purification steps meticulously.

- Contradiction Mitigation : Use standardized enzyme sources (e.g., commercial microsomes) and validate findings with orthogonal assays.

- Advanced Analytics : Combine NMR crystallography for solid-state structure elucidation and molecular docking for mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.